molecular formula C25H28N4O2 B5519118 1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B5519118
M. Wt: 416.5 g/mol
InChI Key: GNYOIMRAEYTWMA-UHFFFAOYSA-N
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Description

The compound "1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" incorporates elements from biphenyl, pyrazole, and piperazine families, suggesting a multifaceted approach to chemical synthesis and application potential. The integration of these groups is indicative of a targeted synthesis approach aiming at specific chemical properties or biological activities.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, Mekky et al. (2020) demonstrated the synthesis of bis(pyrazole-benzofuran) hybrids, which involve 1,3-dipolar cycloaddition and subsequent reactions with hydrazine hydrate and phenyl hydrazine, showcasing the complexity and precision required in synthesizing similar compounds (Mekky & Sanad, 2020).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. The precise arrangement of atoms within the molecule defines its chemical reactivity and interaction with biological targets. For instance, Sanjeevarayappa et al. (2015) characterized similar compounds using LCMS, 1H NMR, and X-ray diffraction, providing insights into the molecular geometry and electronic structure that influence the compound's chemical and physical properties (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity

1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a compound that belongs to a class of chemicals with potential applications in various biological activities. The synthesis of similar compounds involves complex chemical reactions that can produce a variety of derivatives with potential antibacterial and cytotoxic properties. For instance, compounds with piperazine linkers and pyrazole derivatives have shown significant efficacy against bacterial biofilms and MurB inhibitors, suggesting their potential application in combating resistant bacterial strains and infections (Ahmed E. M. Mekky, S. Sanad, 2020). Moreover, these compounds' synthesis processes offer insights into the design and development of novel therapeutics targeting specific biological pathways.

Pharmacological Potential

The structural features of 1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone and its analogs are of particular interest due to their potential pharmacological applications. Piperazine and pyrazole cores are common in molecules with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these structural motifs into novel compounds could lead to the discovery of new drugs with enhanced efficacy and selectivity for specific biological targets. Research on similar molecules has demonstrated their potential in inhibiting crucial bacterial enzymes and reducing biofilm formation, which is a significant concern in treating bacterial infections (Ahmed E. M. Mekky, S. Sanad, 2020).

Molecular Interaction Studies

Understanding the molecular interactions of compounds like 1-(3-Biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone with biological targets is crucial for drug development. Studies involving molecular docking and interaction analysis with specific receptors or enzymes can provide valuable insights into the compound's mechanism of action. For example, research on similar compounds targeting cannabinoid receptors has shed light on the structural requirements for binding and activity, offering a pathway to designing more effective and selective drugs (J. Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. If it shows promise, for example, as a drug, further studies might be conducted to optimize its properties, study its mechanism of action in more detail, and assess its safety and efficacy in clinical trials .

properties

IUPAC Name

5-butyl-4-(2-methylpyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-3-4-12-22-17-28(21-13-8-11-20(16-21)19-9-6-5-7-10-19)24(30)18-29(22)25(31)23-14-15-26-27(23)2/h5-11,13-16,22H,3-4,12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOIMRAEYTWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2C)C3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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